tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate
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Overview
Description
The compound tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate is a complex organic molecule It is characterized by its extensive chain of ethoxy groups and the presence of a tert-butyl carbamate protecting group
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the protection of amino acids using tert-butyl groups. The process includes the following steps:
Protection of Amino Acids: tert-Butyloxycarbonyl (Boc) protection is commonly used to protect amino acids during synthesis.
Coupling Reactions: The protected amino acids are then coupled with other reagents to form the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.
Substitution Reactions: The ethoxy groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Amide Formation: The compound can form amides through reactions with amines, often using coupling reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The compound’s structure allows it to be used in the study of protein interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to protect amino groups during chemical reactions. The tert-butyl carbamate group is stable under a variety of conditions, allowing for selective reactions at other sites on the molecule. This stability is crucial for its use in peptide synthesis and other applications where selective protection is required .
Comparison with Similar Compounds
Similar compounds include other tert-butyl carbamate-protected amino acids and peptides. These compounds share the ability to protect amino groups during synthesis but may differ in the length and complexity of their ethoxy chains. The unique structure of this compound, with its extensive ethoxy chain, provides additional flexibility and potential for selective reactions .
List of Similar Compounds
- tert-Butyl (3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)carbamate
- tert-Butyloxycarbonyl-protected amino acids
tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate
Properties
Molecular Formula |
C78H147N5O35 |
---|---|
Molecular Weight |
1715.0 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C78H147N5O35/c1-78(2,3)118-77(89)81-12-6-5-7-71(82-73(85)11-16-91-21-24-95-29-30-96-25-22-92-17-13-79-72(84)10-15-83-74(86)8-9-75(83)87)76(88)80-14-18-93-23-26-97-31-32-99-35-36-101-39-40-103-43-44-105-47-48-107-51-52-109-55-56-111-59-60-113-63-64-115-67-68-117-70-69-116-66-65-114-62-61-112-58-57-110-54-53-108-50-49-106-46-45-104-42-41-102-38-37-100-34-33-98-28-27-94-20-19-90-4/h8-9,71H,5-7,10-70H2,1-4H3,(H,79,84)(H,80,88)(H,81,89)(H,82,85)/t71-/m0/s1 |
InChI Key |
VFHFAZSFIBTHCM-DCRUPJCESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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